molecular formula C17H25BN2O3 B595237 Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone CAS No. 1314080-45-9

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

Cat. No.: B595237
CAS No.: 1314080-45-9
M. Wt: 316.208
InChI Key: KMMILBGDIDKDKS-UHFFFAOYSA-N
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Description

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a chemical compound with the molecular formula C17H25BN2O3 . It is related to other compounds such as 2- (2-Methyl-2H-tetrazol-5-yl)-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The exact structure would depend on the specific conformation of the molecule, which can vary under different conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.18 g/mol . It is related to other compounds such as 1- (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol, which has a molecular weight of 305.18 g/mol , and 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has a molecular weight of 221.07 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is utilized as a boric acid ester intermediate in the synthesis of complex molecules. Its synthesis involves multi-step reactions, including substitution reactions, and its structure is confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations align with experimental structural data, providing insights into the compound's physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals (Huang et al., 2021).

Antimicrobial Activity

Research into similar piperidine and pyridine derivatives has shown variable antimicrobial activities against bacteria and fungi, indicating the potential of piperidin-1-yl derivatives in the development of new antimicrobial agents. These studies establish the groundwork for exploring the biological activities of such compounds, highlighting the importance of structural variations on their efficacy (Patel et al., 2011).

Antileukemic Activity

Derivatives of piperidin-1-yl compounds have been synthesized and tested for their antiproliferative activity against human leukemia cells, showing promising results. This suggests the potential of this compound derivatives in cancer research and therapy (Vinaya et al., 2011).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on metal surfaces, demonstrating their significance in industrial applications. Through quantum chemical calculations and molecular dynamics simulations, these studies reveal how modifications to the piperidine structure can influence adsorption behaviors and inhibition efficiencies, offering a basis for designing corrosion inhibitors with enhanced performance (Kaya et al., 2016).

Properties

IUPAC Name

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMILBGDIDKDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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